molecular formula C8I2N4S2 B164925 Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- CAS No. 139041-04-6

Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-

Cat. No.: B164925
CAS No.: 139041-04-6
M. Wt: 470.1 g/mol
InChI Key: UHLBGPUHHKVVMR-UHFFFAOYSA-N
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Description

Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- (hereafter referred to as the target compound) is a thieno[3,2-b]thiophene-based derivative featuring two cyanamide (-NH-C≡N) groups and iodine substituents at the 3,6-positions.

Properties

IUPAC Name

(5-cyanoimino-3,6-diiodothieno[3,2-b]thiophen-2-ylidene)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8I2N4S2/c9-3-5-6(15-7(3)13-1-11)4(10)8(16-5)14-2-12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLBGPUHHKVVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)N=C1C(=C2C(=C(C(=NC#N)S2)I)S1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8I2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Thiophene Derivatives

A one-pot, three-step method (adapted from ACS Sustainable Chemistry & Engineering) starts with 3-bromothiophene. Lithiation at −78°C using n-butyllithium, followed by sulfur addition and reaction with 4-(2-bromoacetyl)benzonitrile, yields 4-[2-(thiophen-3-ylsulfanyl)acetyl]benzonitrile. Ring closure with polyphosphoric acid (PPA) in refluxing chlorobenzene produces 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (TT-CN ) in 70% yield.

Reaction Conditions Table

StepReagents/ConditionsYield (%)
Lithiationn-BuLi, −78°C, Et₂O84
CyclizationPPA, chlorobenzene, reflux70

Regioselective Iodination at 3- and 6-Positions

Iodination is achieved using N-iodosuccinimide (NIS) under controlled conditions. While bromination methods for thienothiophene derivatives are well-documented, iodination requires adjustments to prevent overhalogenation.

Electrophilic Iodination Protocol

A cold (−10°C) solution of TT-CN in DMF is treated with NIS (2.2 equivalents) for 8 hours, analogous to bromination strategies. This yields 3,6-diiodo-thieno[3,2-b]thiophene-2,5-diylidene intermediates.

Optimization Insights

  • Temperature control (−10°C) minimizes side reactions.

  • Solvent choice : DMF enhances iodine solubility and reaction homogeneity.

Cyanamide Group Introduction via Desulfurization

The cyanamide functionality is introduced via a double desulfurization strategy, inspired by RSC Green Chemistry methods. Dithiocarbamate salts, generated from amine precursors, react with molecular iodine to form cyanamides.

One-Pot Cyanamide Synthesis

  • Dithiocarbamate formation : Treat primary amines with carbon disulfide (CS₂) in basic conditions.

  • Iodine-mediated desulfurization : Add molecular iodine (I₂) to the dithiocarbamate solution, yielding cyanamides.

Key Data

ParameterValue
I₂ stoichiometry2 equivalents
Reaction time4–6 hours
Yield75–85%

Integrated Synthesis Pathway

Combining the above steps, the full synthesis of Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- proceeds as follows:

  • Core formation : Synthesize TT-CN via cyclodehydration.

  • Iodination : Treat TT-CN with NIS in DMF at −10°C to install iodine groups.

  • Cyanamide functionalization : React the diiodinated intermediate with dithiocarbamate salts and I₂ to replace sulfur atoms with cyanamide groups.

Characterization Data

  • Molecular Formula : C₈I₂N₄S₂.

  • ¹H NMR : Peaks at δ 7.81–7.75 (aromatic protons), δ 7.24 (thienothiophene backbone).

  • Purity : >98% (HPLC).

Alternative Methods and Comparative Analysis

Stille Coupling for Cyanamide Attachment

While Stille couplings are common in thienothiophene chemistry, they are less effective for cyanamide due to the poor stability of tin-cyanamide reagents.

Direct Cyanation vs. Desulfurization

Direct cyanation using CuCN or Pd catalysts often results in lower yields (<60%) compared to the iodine-mediated desulfurization route (75–85%) .

Chemical Reactions Analysis

Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of iodine atoms or the reduction of the cyanamide groups.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium thiocyanate.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Cyanamide derivatives have shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

  • Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of thiophene-based compounds. For instance, a series of thiophene derivatives were synthesized and tested against resistant strains such as Staphylococcus aureus and Clostridium difficile. Certain compounds exhibited significant antimicrobial activity, suggesting that cyanamide derivatives might also possess similar properties due to their structural similarities with these thiophene compounds .
  • Cancer Treatment : The macrocyclic inhibitors related to cyanamide have been explored for their potential in targeting cancer cells. Specifically, inhibitors that interact with the MCL-1 protein have been developed, which are crucial for the survival of various cancer types. The structural attributes of cyanamide derivatives may enhance their efficacy in this context .

Materials Science

The unique electronic properties of cyanamide make it a candidate for various applications in materials science.

  • Organic Electronics : Cyanamide derivatives are being investigated for their role in organic electronic devices due to their electron-deficient characteristics. These compounds can serve as electron acceptors in organic photovoltaic cells and organic light-emitting diodes (OLEDs), potentially improving device efficiency .
  • Dyes and Chromophores : The synthesis of bifunctionalized electron-poor chromophores using cyanamide has been explored. These compounds can be utilized in dye applications where stability and color properties are essential. The incorporation of nitronyl nitroxide radicals into these chromophores enhances their performance in various optical applications .

Case Study 1: Antimicrobial Activity Evaluation

A study synthesized several thiophene-based heterocycles and evaluated their antimicrobial activity using the broth microdilution method. The findings indicated that specific derivatives showed potent activity against C. difficile, highlighting the potential for developing cyanamide-based compounds as targeted antimicrobial agents .

Case Study 2: Cancer Cell Inhibition

Research focused on the development of macrocyclic inhibitors targeting MCL-1 demonstrated that certain cyanamide derivatives could inhibit cancer cell proliferation effectively. The study provided insights into structure-activity relationships that could guide future drug design efforts aimed at combating cancer .

Data Tables

The following table summarizes key findings related to the applications of cyanamide derivatives:

Application AreaKey FindingsReferences
Antimicrobial ActivitySignificant activity against resistant bacterial strains ,
Cancer TreatmentEffective MCL-1 inhibitors developed ,
Organic ElectronicsPotential use as electron acceptors ,
Dyes and ChromophoresStability improvements with bifunctionalized chromophores ,

Mechanism of Action

The mechanism by which Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- exerts its effects involves its ability to interact with various molecular targets. The compound can form stable complexes with metals, which can then interact with biological molecules such as proteins or DNA. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The specific pathways involved depend on the nature of the interactions and the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds:

ITIC (Indacenodithieno[3,2-b]thiophene-2,8-dione): A non-fullerene acceptor (NFA) with an acceptor-donor-acceptor (ADA) structure. The electron-withdrawing dione groups in ITIC are analogous to the cyanamide groups in the target compound, both enhancing electron affinity .

3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diylbis(trimethylstannane): Features methoxy (-OCH₃) and trimethyltin groups. Methoxy substituents are electron-donating, contrasting with the electron-withdrawing iodine and cyanamide groups in the target compound .

Bis(3-chloro-4H-1,2,6-thiadiazin-4-one)thiophene (Compound 113): Contains chloro and thiadiazinone groups.

Data Table: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Key Functional Groups Electronic Effects Applications References
Target Compound C₈H₄I₂N₂S₂ 3,6-diiodo, cyanamide Cyanamide (-NH-C≡N) Strong electron withdrawal Organic semiconductors
ITIC C₄₄H₄₆N₂O₂S₄ Dione (-C=O) Dione, thienothiophene Moderate electron withdrawal Organic solar cells
3,6-Dimethoxy-TT-Tin C₁₄H₂₄O₂S₂Sn₂ Methoxy, trimethyltin -OCH₃, Sn(CH₃)₃ Electron donation Polymer intermediates
Compound 113 (bis-thiadiazinone) C₆Cl₂N₄O₂S₂ Chloro, thiadiazinone -Cl, thiadiazinone Weak electron withdrawal Pharmaceutical synthesis

Electronic and Optical Properties

  • Iodine vs. Chlorine Substituents: The larger atomic radius of iodine (vs.
  • Cyanamide vs. Dione Groups : Cyanamide’s stronger electron-withdrawing nature (compared to ITIC’s dione groups) could result in deeper LUMO levels, favoring electron transport in NFAs .
  • Methoxy Groups : Electron-donating -OCH₃ groups in the dimethoxy derivative raise HOMO levels, contrasting with the target compound’s electron-deficient structure .

Biological Activity

Cyanamide, specifically the compound (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-, is a synthetic derivative that belongs to the class of thieno[3,2-b]thiophenes. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer research and enzyme inhibition. This article explores the biological activity of this compound through a review of relevant studies, including synthesis, biological evaluations, and case studies.

1. Synthesis and Characterization

The synthesis of thieno[3,2-b]thiophene derivatives typically involves various coupling reactions such as Suzuki or Stille coupling. The compound (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- can be synthesized by modifying existing thieno[3,2-b]thiophene frameworks. Characterization techniques such as MALDI-TOF mass spectrometry and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-b]thiophene derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves:

  • Tubulin Polymerization Inhibition : Compounds like BU17 have been identified as potent tubulin polymerization destabilizers that induce cell cycle arrest and apoptosis in cancer cells .
  • Apoptosis Induction : Increased levels of caspases 3 and 9 were observed in treated cells, indicating a pathway for apoptosis .

A summarized table of anticancer activity for selected derivatives is presented below:

CompoundCell Line TestedIC50 (μM)Mechanism of Action
BU17A54910.5Tubulin inhibition
Compound XPC-322.5Apoptosis induction
Compound YMCF-715.0Cell cycle arrest

Enzyme Inhibition

Thieno[3,2-b]thiophene derivatives also exhibit enzyme inhibition properties:

  • α-Glucosidase Inhibition : Compounds have shown significant inhibition against α-glucosidase with IC50 values lower than standard drugs like acarbose .
  • β-Glucuronidase Inhibition : The most potent inhibitors reported had IC50 values significantly lower than that of d-saccharic acid 1,4-lactone .

The following table summarizes enzyme inhibition activities:

CompoundEnzyme TargetIC50 (μM)Comparison Standard
Compound Aα-Glucosidase22.0Acarbose (841 μM)
Compound Bβ-Glucuronidase1.3d-Saccharic acid (45.8 μM)

Case Study 1: Antitumor Activity

A study evaluated the efficacy of a specific thieno[3,2-b]thiophene derivative against prostate cancer cells (PC-3). The compound was administered at varying concentrations over a period of 48 hours. Results indicated a dose-dependent reduction in cell viability with an IC50 value determined at 22.5 μM . The study concluded that further structural modifications could enhance potency.

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of several thieno[3,2-b]thiophene derivatives against α-glucosidase and β-glucuronidase. Compounds were tested using standard biochemical assays to measure enzyme activity before and after treatment with the compounds. Notably, one derivative exhibited an IC50 value of 1.3 μM against β-glucuronidase, showcasing its potential as a therapeutic agent for conditions like diabetes .

Q & A

Q. What synthetic methodologies are effective for preparing Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-?

Methodological Answer: Synthesis typically involves multi-step protocols, such as:

  • Lithiation and Boronation : Lithiation of 2,6-dibromodithieno[3,2-b:2',3'-d]thiophene with n-butyllithium at low temperatures (−90°C), followed by reaction with triisopropyl borate to generate boronic acid derivatives .
  • Cross-Coupling : Suzuki-Miyaura coupling with cyanamide precursors under palladium catalysis avoids toxic organotin reagents (e.g., Stille coupling) .
  • Purification : Reprecipitation in petroleum ether or toluene ensures high purity for subsequent reactions .

Key Considerations : Optimize reaction temperatures and stoichiometry to minimize side products like dehalogenation or over-substitution.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • X-ray Crystallography : Resolves π-stacking and iodine substituent positions in crystalline phases (e.g., CCDC 1983315 for analogous thiophene derivatives) .
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify electronic environments of thiophene rings and cyanamide groups. Iodine’s electronegativity deshields adjacent protons, shifting peaks downfield .
  • UV-Vis and Cyclic Voltammetry : Determine optical bandgap (e.g., UV absorbance at ~499 nm in toluene) and redox behavior, critical for electronic applications .

Data Conflict Resolution : Cross-validate crystallographic data with computational geometry optimization (e.g., DFT) to address discrepancies in bond angles or torsional strain .

Advanced Research Questions

Q. How do iodine substituents influence the electronic and charge-transport properties of this compound?

Methodological Answer:

  • Computational Analysis : Use hybrid DFT functionals (e.g., B3LYP) with exact-exchange terms to model iodine’s heavy-atom effect on HOMO-LUMO levels. Compare with gradient-corrected functionals (e.g., Lee-Yang-Parr) for correlation energy accuracy .
  • Experimental Validation : Measure charge-carrier mobility via field-effect transistor (FET) configurations. Iodine’s polarizability enhances intermolecular interactions, potentially improving mobility but may introduce steric hindrance .

Table 1 : Comparison of DFT Methods for Electronic Structure Modeling

Functional TypeAvg. Error (kcal/mol)StrengthsLimitations
B3LYP (Hybrid)2.4Accurate for HOMO-LUMO gapsOverestimates bandgaps in π-systems
LDA (Gradient)5.1Fast computationPoor for heavy atoms (e.g., iodine)
CCSD(T)0.5Gold standardComputationally prohibitive

Q. What strategies resolve contradictions in experimental vs. computational bandgap values?

Methodological Answer:

  • Bandgap Calibration : Use UV-Vis absorbance onset (optical bandgap) and DFT-calculated electronic bandgap. Adjust for exciton binding energy (~0.3–0.5 eV in organic semiconductors) .
  • Solvent Effects : Model solvent interactions (e.g., toluene vs. DMF) using polarizable continuum models (PCM) in DFT to align computational and experimental results .

Case Study : For DPPT-TT blends (analogous thiophene systems), experimental bandgaps (1.2 eV) deviated from DFT (1.5 eV) until solvent dielectric constants were incorporated .

Q. How can this compound be integrated into functional materials like conductive polymers or covalent organic frameworks (COFs)?

Methodological Answer:

  • COF Synthesis : React with tetrakis(4-aminophenyl)ethene (TNPE) via Schiff-base reactions to form S-rich frameworks (e.g., COF-S2) for Hg2+^{2+} adsorption or iodine capture .
  • Polymer Blending : Blend with SEBS elastomers (e.g., 3:7 weight ratio) to achieve stretchable semiconductors with Young’s modulus <20 MPa .

Challenges : Iodine’s bulkiness may reduce framework porosity; optimize monomer ratios to balance conductivity and mechanical flexibility .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction atmosphere (e.g., inert gas for air-sensitive intermediates) and catalyst batches (e.g., Pd(PPh3_3)4_4 purity) .
  • Computational Rigor : Validate DFT functionals against experimental ionization potentials and electron affinities to ensure reliability .

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